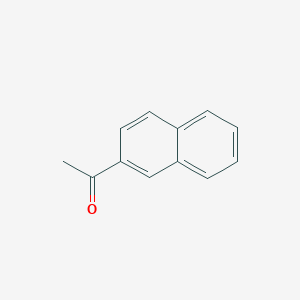

2-Acetylnaphthalene

Overview

Description

2-Acetylnaphthalene (CAS: 93-08-3), also known as 2-acetonaphthone or methyl 2-naphthyl ketone, is a polyaromatic ketone with the molecular formula C₁₂H₁₀O and a molecular weight of 170.21 g/mol . It features a naphthalene backbone substituted with an acetyl group at the 2-position. This compound is a versatile intermediate in organic synthesis, utilized in:

- Claisen-Schmidt condensations to synthesize chalcones and heterocyclic compounds .

- Asymmetric hydrosilylation reactions for enantioselective alcohol production (94% ee) .

- Pharmaceutical applications, including as a precursor to Naproxen-related impurities .

Its physical properties include a melting point of 56°C, boiling point of 301°C, and flash point of 168°C .

Preparation Methods

Friedel-Crafts Acetylation of Naphthalene

The Friedel-Crafts reaction remains the most widely employed method for synthesizing 2-acetylnaphthalene due to its direct functionalization of naphthalene’s β-position. This electrophilic aromatic substitution leverages acetyl chloride and aluminum chloride (AlCl₃) in a 1,2-dichloroethane solvent .

Reaction Mechanism and Kinetic Behavior

The acetylation proceeds via a two-step mechanism:

-

Acylium ion formation : AlCl₃ coordinates with acetyl chloride, generating the electrophilic acylium ion (CH₃CO⁺).

-

Electrophilic attack : Naphthalene’s β-position undergoes electrophilic substitution due to its higher electron density compared to the α-position .

Kinetic studies reveal distinct rate laws for α- and β-acetylation. The β-reaction exhibits first-order dependence on the acylating reagent (acetyl chloride and AlCl₃), while the α-reaction follows second-order kinetics . This divergence explains the time-dependent isomer ratio: the initial α/β ratio of 4–5 decreases to 0.7 as the reaction progresses, favoring β-isomer formation .

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

Activation parameters for the β-pathway (ΔH‡ ≈ 48 kJ/mol, ΔS‡ ≈ –99 J/K·mol) align with typical Friedel-Crafts reactions, whereas the α-pathway shows anomalously low values (ΔH‡ ≈ 21 kJ/mol, ΔS‡ ≈ –160 J/K·mol), suggesting a σ-complex intermediate .

Knoevenagel Condensation and Cyclization Route

An alternative method involves synthesizing this compound via cyclization of ketal or acyl-substituted benzalacetones. This approach, patented by , avoids harsh acidic conditions and achieves yields exceeding 80% .

Synthesis of Benzalacetone Intermediates

Benzalacetones are prepared via Knoevenagel condensation between aromatic aldehydes and acetylacetone. For example, this compound derivatives form under the following conditions:

| Component | Ratio (Weight) | Temperature | Catalyst |

|---|---|---|---|

| Aromatic aldehyde | 1:1–2:1 | 25–150°C | KOC₂H₅/C₂H₅OH |

| Acetylacetone | 1:1–2:1 | 25–150°C | KOC₂H₅/C₂H₅OH |

The reaction proceeds efficiently in ethanol-water solvents (3:1 ratio) with sodium acetate buffer, yielding α-acetyl benzalacetones .

Cyclization to this compound

Cyclization of the benzalacetone intermediates occurs via thermal or acid-catalyzed pathways:

-

Thermal cyclization : Heating ketals (e.g., dialkyl acetals) at 150–250°C induces ring closure, producing this compound with 70–85% crude yield .

-

Acid-catalyzed cyclization : Using polyphosphoric acid (PPA) at 80–100°C enhances reaction rates, achieving >90% purity after recrystallization .

The choice of ketalizing agent (e.g., vicinal glycols or trialkyl orthoesters) significantly impacts cyclization efficiency. For instance, ethylene glycol ketals exhibit higher thermal stability, reducing side-product formation .

Comparative Analysis of Synthetic Methods

| Metric | Friedel-Crafts Acetylation | Knoevenagel-Cyclization |

|---|---|---|

| Yield | 60–75% | 70–85% |

| β-Selectivity | 60–70% | >95% |

| Reaction Time | 2–4 hours | 30–60 minutes |

| By-products | α-isomer, oligomers | Minimal |

| Scalability | Industrial-scale feasible | Lab-scale optimized |

The Friedel-Crafts method dominates industrial production due to lower feedstock costs, while the cyclization route offers superior selectivity for research applications .

Chemical Reactions Analysis

2-Acetonaphthone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-naphthoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of 2-Acetonaphthone can yield 2-ethylnaphthalene using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can participate in electrophilic substitution reactions, such as halogenation, where halogens like chlorine or bromine replace hydrogen atoms on the aromatic ring.

Photoreduction: In the presence of tri-n-butylstannane as a hydrogen donor, 2-Acetonaphthone undergoes efficient photoreduction.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Acetonaphthone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the study of photochemical reactions.

Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

Medicine: Research explores its potential as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-Acetonaphthone involves its interaction with various molecular targets and pathways. For instance, in photochemical reactions, it can act as a photosensitizer, facilitating the production of singlet oxygen in the presence of light . This property is leveraged in studies involving photodynamic therapy and other light-induced processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

Alkylated Naphthalenes

2-Methylnaphthalene (CAS: 91-57-6) :

- 2-Ethylnaphthalene: Ethyl substitution increases hydrophobicity, affecting solubility. No significant data on biological activity .

Acetophenone Derivatives

- Acetophenone (CAS: 98-86-2): Simpler aromatic ketone (C₆H₅COCH₃). Higher enantioselectivity (97% ee) in asymmetric hydrosilylation vs. This compound (94% ee) . Broader use in fragrances and pharmaceuticals due to lower steric hindrance.

- 6-Methoxy-2-acetylnaphthalene: Methoxy group increases molecular weight (200.23 g/mol) and hydrogen-bonding capacity (2 H-bond donors vs. none in this compound) . Alters metabolic pathways and reactivity in drug synthesis.

Key Observations :

- The naphthalene backbone in this compound introduces steric hindrance, reducing enantioselectivity compared to acetophenone .

- Electron-withdrawing groups (e.g., acetyl) enhance electrophilicity, facilitating condensations, while alkyl groups (e.g., methyl) prioritize hydrophobic interactions .

Key Observations :

- This compound derivatives exhibit moderate antimicrobial activity, while 2-acetylpyridine analogs show stronger antifungal effects .

- Naphthalene itself is significantly more toxic, causing hemolytic anemia, whereas this compound’s toxicity profile is less severe .

Physicochemical Properties

| Property | This compound | 2-Methylnaphthalene | Acetophenone | 6-Methoxy-2-acetylnaphthalene |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 170.21 | 142.20 | 120.15 | 200.23 |

| Melting Point (°C) | 56 | 34–36 | 19–20 | Not reported |

| Boiling Point (°C) | 301 | 241 | 202 | >300 (estimated) |

| Polarity | Moderate | Low | Moderate | High (due to methoxy) |

Biological Activity

2-Acetylnaphthalene is an organic compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound and its derivatives, particularly focusing on antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Synthesis

This compound is characterized by its naphthalene backbone with an acetyl group at the 2-position. This structure allows for various chemical modifications, leading to the synthesis of numerous derivatives with enhanced biological activities.

Synthesis Methods:

- Chalcone Derivatives: A series of chalcone derivatives were synthesized by reacting this compound with various aryl aldehydes. The resulting compounds were evaluated for their antimicrobial properties against several bacterial strains .

- N-Heterocycles: Derivatives containing five-membered N-heterocycles have also been synthesized, demonstrating significant activity against monoamine oxidase (MAO) enzymes .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound and its derivatives:

- Chalcone Derivatives: In one study, seven chalcone derivatives derived from this compound were tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas putida. Four of these compounds exhibited notable antimicrobial activity .

| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |

|---|---|---|

| Chalcone 1 | Positive | Negative |

| Chalcone 2 | Positive | Positive |

| Chalcone 3 | Negative | Positive |

| Chalcone 4 | Positive | Negative |

Anticancer Activity

Research has indicated that certain derivatives of this compound can induce apoptosis in cancer cells:

- Topoisomerase Inhibition: Some chalcone derivatives have shown potential as inhibitors of topoisomerase II, which is crucial for DNA replication in cancer cells. These compounds can effectively inhibit cell proliferation in various human cancer cell lines .

Enzyme Inhibition

The inhibition of enzymes such as MAO has been a significant focus:

- MAO Inhibition: Specific chalcone derivatives derived from this compound have demonstrated effective inhibition of MAO-A and MAO-B, with some compounds showing IC50 values lower than standard drugs like Toloxatone, indicating their potential as therapeutic agents for mood disorders .

Case Studies

Several case studies illustrate the biological activities of this compound derivatives:

- Antimicrobial Evaluation: A study synthesized various chalcones and tested them against clinical strains of bacteria. The results showed that specific substitutions on the phenyl ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .

- Anticancer Properties: Another investigation focused on the anticancer effects of a novel chalcone derivative, which was found to induce apoptosis in pancreatic cancer cells through mitochondrial pathways. This compound also caused G2/S phase arrest in the cell cycle .

Q & A

Q. Basic: What systematic approaches are recommended for designing inhalation exposure studies to assess 2-Acetylnaphthalene's respiratory toxicity?

Answer:

Inhalation studies should follow rigorous inclusion criteria for exposure routes and health outcomes, such as those outlined in the ATSDR Toxicological Profile:

- Exposure routes : Inhalation, oral, dermal (with inhalation prioritized for respiratory effects) .

- Health outcomes : Include systemic effects (e.g., respiratory, hepatic) and specify endpoints like oxidative stress markers or histopathological changes .

- Species selection : Use laboratory mammals (e.g., rodents) with controlled dosing and randomization to minimize bias .

Table 1: Key Parameters for Inhalation Studies

| Parameter | Specification | Reference |

|---|---|---|

| Exposure Duration | Acute (≤24h), Intermediate (1-90d), Chronic (>90d) | |

| Outcome Metrics | Lung weight changes, cytokine profiles | |

| Bias Control | Randomization of dose groups |

Q. Basic: How are data extracted and standardized in toxicological reviews of this compound?

Answer:

Data extraction follows a structured framework:

- Customized data forms capture species, dose, exposure duration, and observed effects (e.g., hepatic enzyme alterations) .

- Study segregation : Separate records for multi-experiment studies to avoid confounding variables .

- Critical data fields : Include biomarkers (e.g., glutathione depletion), mechanistic insights (e.g., CYP450 activation), and statistical significance .

Q. Advanced: What methodologies resolve contradictions in hepatotoxicity data across experimental models?

Answer:

Contradictions are addressed through:

Risk of Bias (RoB) Assessment :

- Evaluate randomization, outcome reporting, and allocation concealment using standardized questionnaires .

- Classify studies as "High" to "Very Low" confidence based on methodological rigor .

Mechanistic Reconciliation :

- Compare metabolic pathways (e.g., naphthalene epoxidation) across species to explain interspecies variability .

Evidence Integration :

- Weight findings by study confidence and consistency (e.g., prioritize High/Moderate confidence studies with replicable results) .

Table 2: Confidence Ratings for Hepatotoxicity Studies

| Confidence Level | Criteria |

|---|---|

| High | All RoB criteria met (e.g., randomization, blinding) |

| Moderate | Three RoB criteria met |

| Low | Two or fewer criteria met |

Q. Advanced: How can researchers evaluate the reliability of mechanistic studies on this compound's genotoxicity?

Answer:

- Tiered Assessment :

- Confounding Factors :

- Biomarker Correlation :

Q. Basic: What inclusion criteria ensure relevance in literature reviews of this compound's environmental fate?

Answer:

- Study Scope : Prioritize peer-reviewed articles on environmental monitoring, degradation pathways (e.g., photolysis), and bioaccumulation .

- Language/Date : Include non-English studies with English abstracts and post-2003 data for contemporary relevance .

- Exclusion Criteria : Omit non-peer-reviewed sources unless validated by three independent experts .

Q. Advanced: What strategies identify susceptible populations to this compound exposure?

Answer:

- Genetic Polymorphisms : Screen for CYP2F1 variants affecting metabolic activation .

- Biomarker Profiling : Measure urinary metabolites (e.g., 1,2-dihydroxynaphthalene) in occupationally exposed cohorts .

- Dose-Response Modeling : Use physiologically based pharmacokinetic (PBPK) models to extrapolate animal data to human thresholds .

Q. Basic: How are acute vs. chronic toxicity thresholds determined for this compound?

Answer:

- Threshold Derivation :

- Uncertainty Factors : Apply 10x interspecies and 10x intraspecies variability adjustments .

Q. Advanced: How do conflicting findings on this compound's neurotoxicity inform future research priorities?

Answer:

- Gap Analysis :

- Priority Studies :

Properties

IUPAC Name |

1-naphthalen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAYZAUNJMRRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041389 | |

| Record name | 2'-Acetonaphthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; Pellets or Large Crystals, White powder; [Alfa Aesar MSDS], Solid, white or nearly white crystalline solid with a floral, orange blossom, neroli odour | |

| Record name | Ethanone, 1-(2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/797/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

300.00 to 301.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.272 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, soluble (in ethanol) | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/797/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93-08-3, 1333-52-4 | |

| Record name | 2-Acetylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonaphthone (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylnaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2'-Acetonaphthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-acetonaphthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETONAPHTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21D49LOP2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56 °C | |

| Record name | Methyl beta-naphthyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.